![molecular formula C35H29FN4O5S B2821735 6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 689758-14-3](/img/structure/B2821735.png)
6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
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Description
6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C35H29FN4O5S and its molecular weight is 636.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Quinazolinone derivatives have been synthesized and investigated for their potential biological activities. For instance, novel fluorine-containing 5-arylidene derivatives bearing quinazolinone along with 4-thiazolidinone have been synthesized, showing potential as antimicrobial agents (Desai, Vaghani, & Shihora, 2013). These compounds were evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains, indicating the significance of quinazolinone derivatives in developing new antimicrobial agents.
Anticancer and Antitumor Potential
Quinazolinone derivatives have also been explored for their anticancer and antitumor potential. Research has shown that certain quinazolinone compounds exhibit significant cytotoxicity against cancer cell lines, suggesting their potential use in cancer treatment. For example, 5-styryltetrazolo[1,5-c]quinazolines substituted with a 4-fluorophenyl ring have demonstrated in vitro cytotoxicity against human breast adenocarcinoma and cervical cancer cells (Mphahlele, Gildenhuys, & Parbhoo, 2017). These findings highlight the therapeutic potential of quinazolinone derivatives in oncology.
Synthesis Techniques
The synthesis of quinazolinone derivatives often involves innovative techniques to achieve the desired chemical structures. For example, the reactions of anthranilamide with isocyanates have been used to synthesize novel oxazolo and oxazino quinazolinones, showcasing the versatility of synthetic methods in creating diverse quinazolinone-based compounds (Chern, Shish, & Chang, 1988).
properties
IUPAC Name |
6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H29FN4O5S/c36-26-12-10-24(11-13-26)30(41)21-46-35-37-29-19-32-31(44-22-45-32)18-28(29)34(43)40(35)20-23-6-8-25(9-7-23)33(42)39-16-14-38(15-17-39)27-4-2-1-3-5-27/h1-13,18-19H,14-17,20-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCVLAKVKVMWON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC(=O)C7=CC=C(C=C7)F)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H29FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one |
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